Technical Documentation Center
Methyl 4-(6-formylpyridin-2-yl)benzoate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of Terpyridine Ligands from Methyl 4-(6-formylpyridin-2-yl)benzoate: An Application Note and Protocol Guide
Synthesis of Terpyridine Ligands from Methyl 4-(6-formylpyridin-2-yl)benzoate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpyridine ligands and their corresponding metal complexes are of significant interest across diverse scientific disciplines, including medicinal chemistry, materials science, and catalysis.[1][2][3] The tridentate nature of the terpyridine core allows for the formation of stable and well-defined coordination complexes with a variety of transition metal ions.[4] These complexes often exhibit unique photophysical, electrochemical, and biological properties, making them attractive candidates for applications such as anticancer agents, sensors, and components in supramolecular assemblies.[3][5][6]
The functionalization of the terpyridine scaffold provides a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and therapeutic potential.[3] This guide provides a detailed protocol for the synthesis of a functionalized terpyridine ligand, specifically from the starting material methyl 4-(6-formylpyridin-2-yl)benzoate. The described methodology is based on the well-established Kröhnke pyridine synthesis, a robust and versatile method for constructing substituted pyridine rings.[7][8][9]
Reaction Principle: The Kröhnke Pyridine Synthesis
The synthesis of the terpyridine ligand from methyl 4-(6-formylpyridin-2-yl)benzoate and 2-acetylpyridine proceeds via a one-pot, multi-component reaction that is a variation of the Kröhnke pyridine synthesis.[10][11] The general mechanism involves the following key steps:
-
Enolate Formation: In the presence of a base, 2-acetylpyridine is deprotonated to form an enolate.
-
Aldol Condensation: The enolate undergoes an aldol condensation with the aldehyde group of methyl 4-(6-formylpyridin-2-yl)benzoate to form an α,β-unsaturated ketone intermediate.
-
Michael Addition: A second equivalent of the 2-acetylpyridine enolate then acts as a Michael donor, adding to the α,β-unsaturated ketone.
-
Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization with a source of ammonia (typically from ammonium acetate), followed by dehydration and oxidation to yield the aromatic terpyridine ring.[7][8]
This one-pot approach offers an efficient and convergent route to asymmetrically substituted terpyridines.[10][12]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of the target terpyridine ligand.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 4-(6-formylpyridin-2-yl)benzoate | C₁₄H₁₁NO₃ | 241.24 | 1.0 g | 4.14 |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 1.0 g (0.98 mL) | 8.25 |
| Potassium Hydroxide (85%) | KOH | 56.11 | 0.65 g | 9.82 |
| Ammonium Hydroxide (28-30% aq. soln.) | NH₄OH | 35.05 | 10 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Methanol | CH₃OH | 32.04 | For washing | - |
| Deionized Water | H₂O | 18.02 | For washing | - |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add methyl 4-(6-formylpyridin-2-yl)benzoate (1.0 g, 4.14 mmol), 2-acetylpyridine (1.0 g, 8.25 mmol), and ethanol (50 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
To the resulting solution, add potassium hydroxide (0.65 g, 9.82 mmol) followed by the dropwise addition of aqueous ammonium hydroxide (10 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum to obtain the terpyridine ligand as a solid.
Characterization of the Synthesized Ligand
The identity and purity of the synthesized terpyridine ligand should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show a series of distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons of the three pyridine rings and the benzoate substituent.[13][14] The integration of these signals should be consistent with the number of protons in the structure. The methyl ester group will present as a singlet at approximately 3.9-4.0 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons of the terpyridine framework and the benzoate moiety, typically in the range of 120-160 ppm.[13] The carbonyl carbon of the ester will appear further downfield.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized ligand. The observed mass should correspond to the calculated exact mass of the target molecule.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyridine rings, as well as the C=O stretching of the ester group.
Workflow and Reaction Mechanism Diagrams
Caption: Experimental workflow for the synthesis of the terpyridine ligand.
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
Applications in Drug Development
Terpyridine-based compounds have shown significant promise in the field of drug development, particularly as anticancer agents.[1][2] The planar structure of the terpyridine ligand allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells.[5] Furthermore, the coordination of terpyridine ligands to metal centers, such as copper, can enhance their cytotoxic activity.[3][6] These metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death in cancerous tissues.[6] The ability to functionalize the terpyridine scaffold, as demonstrated in this protocol, allows for the rational design of new metallodrugs with improved efficacy and selectivity.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is refluxed for the specified time and monitor by TLC. |
| Impure reagents | Use freshly distilled 2-acetylpyridine and ensure the aldehyde is of high purity. | |
| Incorrect stoichiometry | Carefully measure the amounts of all reagents. | |
| Product is an oil or does not precipitate | Insufficient cooling | Cool the reaction mixture in an ice bath to induce precipitation. |
| Product is highly soluble | If precipitation does not occur, extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. | |
| Impure product | Incomplete washing | Wash the solid thoroughly with cold water and methanol to remove impurities. |
| Side reactions | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.[10] |
Conclusion
This application note provides a comprehensive guide for the synthesis of a functionalized terpyridine ligand from methyl 4-(6-formylpyridin-2-yl)benzoate using a one-pot Kröhnke-type reaction. The detailed protocol, along with characterization guidelines and troubleshooting tips, is intended to assist researchers in the successful preparation of this valuable class of compounds. The versatility of the terpyridine scaffold and its applications in drug development underscore the importance of robust and efficient synthetic methodologies.
References
- Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Synthesis1976, 1976 (01), 1-24. DOI: 10.1055/s-1976-23941.
- Potts, K. T.; Cipullo, M. J.; Ralli, P.; Theodoridis, G. Synthesis of 2,2':6',2"-terpyridines and 2,2':6',2":6",2"'-quaterpyridines. J. Org. Chem.1982, 47 (16), 3027–3038. DOI: 10.1021/jo00137a001.
-
Wikipedia. Kröhnke pyridine synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Wikipedia. Terpyridine. [Link]
- Gaggianesi, M.; et al. Terpyridines as promising antitumor agents: an overview of their discovery and development. Expert Opinion on Drug Discovery2022, 17 (1), 73-88. DOI: 10.1080/17460441.2022.2017877.
- Hassan, M. M.; et al. Terpyridines as promising antitumor agents: an overview of their discovery and development. Archives of Pharmacal Research2022, 45 (1), 1-20. DOI: 10.1007/s12272-021-01369-y.
- Constable, E. C.; et al. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules2019, 24 (9), 1793. DOI: 10.3390/molecules24091793.
-
ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]
-
ResearchGate. Syntheses of Functionalized 2,2′:6′,2′′-Terpyridines. [Link]
-
Scribd. Synthesis of 2-Acetyl Pyridine Derivatives. [Link]
- Costa, C.; et al. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements. Chemistry2023, 5 (3), 1845-1868. DOI: 10.3390/chemistry5030126.
-
PubMed. Terpyridines as promising antitumor agents: an overview of their discovery and development. [Link]
-
Royal Society of Chemistry. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. [Link]
-
National Center for Biotechnology Information. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. [Link]
-
The Royal Society. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. [Link]
-
RJPT. Therapeutic Values of Terpyridine Cu (II) Complexes. [Link]
-
MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
-
Chinese Chemical Society. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. [Link]
-
ResearchGate. Stacked 1 H NMR (400 MHz) spectra of terpyridine ligand (bottom,...). [Link]
-
ACS Publications. Spectroscopic and crystallographic characterization of tricarbonylchloro(.sigma.2-terpyridyl)rhenium. 2D-NMR evidence for a linkage isomerization reaction. [Link]
-
ResearchGate. Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine. [Link]
-
Nanoscale Reports. One-Pot Synthesis of Substituted Pyridine. [Link]
-
Beilstein Journals. Anthracene functionalized terpyridines – synthesis and properties. [Link]
-
ResearchGate. Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. [Link]
-
MDPI. 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine: A New Ligand Obtained from a Biomass-Derived Aldehyde with Potential Application in Metal-Catalyzed Reactions. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Hydrolysis of Methyl 4-(6-formylpyridin-2-yl)benzoate
Application Notes and Protocols: Selective Hydrolysis of Methyl 4-(6-formylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Methyl 4-(6-formylpyridin-2-yl)benzoate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its structure incorporates a methyl ester, a reactive formyl group, and a pyridine ring, offering multiple points for chemical modification. The selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(6-formylpyridin-2-yl)benzoic acid, is a critical transformation that unmasks a carboxylic acid moiety for further functionalization, such as amide bond formation, while preserving the reactive aldehyde.
This technical guide provides an in-depth analysis and detailed protocols for the selective hydrolysis of methyl 4-(6-formylpyridin-2-yl)benzoate. We will explore the mechanistic underpinnings of both base- and acid-catalyzed hydrolysis, address the potential challenges arising from the presence of the formyl and pyridine functionalities, and offer robust, field-proven protocols for conducting this transformation with high efficiency and selectivity.
Mechanistic Considerations and Strategic Approach
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The choice between acidic and basic conditions significantly influences the reaction mechanism and the potential for side reactions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely employed method for cleaving esters due to its generally high yields and irreversible nature. The reaction proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the predominant pathway for the hydrolysis of most esters.[1]
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as the leaving group, to yield the carboxylic acid. Under basic conditions, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.[1] Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the desired carboxylic acid.
A critical consideration for the saponification of methyl 4-(6-formylpyridin-2-yl)benzoate is the stability of the formyl group under strongly basic conditions. Aromatic aldehydes lacking α-hydrogens, such as the one in our target molecule, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would lead to the formation of the corresponding alcohol and carboxylic acid, reducing the yield of the desired product.[2] Therefore, careful control of reaction conditions, such as temperature and base concentration, is paramount to favor ester hydrolysis over the Cannizzaro reaction.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that also proceeds through a nucleophilic acyl substitution pathway. In this case, the acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water.
The presence of the basic pyridine nitrogen in methyl 4-(6-formylpyridin-2-yl)benzoate introduces a potential complication in acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated by the acid catalyst, which could deactivate the ring towards certain reactions, though its effect on the remote ester hydrolysis is likely minimal. More importantly, the reaction is an equilibrium process, and driving it to completion often requires the use of a large excess of water.[3]
Given the potential for side reactions with the formyl group under both strongly acidic and basic conditions, a carefully optimized protocol is essential. For this particular substrate, a mild base-catalyzed approach is generally preferred to minimize the risk of the Cannizzaro reaction while still benefiting from the irreversibility of saponification.
Experimental Protocols
The following protocols are designed to provide a starting point for the selective hydrolysis of methyl 4-(6-formylpyridin-2-yl)benzoate. Researchers should consider small-scale trial reactions to optimize conditions for their specific setup and desired scale.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is optimized to favor the hydrolysis of the methyl ester while minimizing potential side reactions of the formyl group.
Materials:
-
Methyl 4-(6-formylpyridin-2-yl)benzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-(6-formylpyridin-2-yl)benzoate (1.0 eq) in a mixture of THF and methanol (a 3:1 to 1:1 ratio is a good starting point). The total solvent volume should be sufficient to fully dissolve the starting material at room temperature (e.g., 10-20 mL per gram of ester).
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water. Add the aqueous LiOH solution to the stirred solution of the ester at room temperature. Note: Using LiOH is often preferred over NaOH for its higher solubility in mixed aqueous-organic solvents and potentially milder reaction conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously to avoid promoting the Cannizzaro reaction.
-
Workup - Quenching and Acidification: Once the reaction is complete (as indicated by TLC), carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~3-4). This will protonate the carboxylate salt, causing the product to precipitate.
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 4-(6-formylpyridin-2-yl)benzoic acid.
Purification:
The crude product can be purified by recrystallization. A common solvent system for recrystallizing benzoic acid derivatives is a mixture of ethanol and water or ethyl acetate and hexanes.[4][5]
-
Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.
-
Slowly add hot water or hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 50% Ethyl Acetate in Hexanes, may require optimization)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate.
-
Spot the plate: Using a capillary tube, spot the starting material (a small amount dissolved in a suitable solvent) on the left side of the line. In the center, spot the co-spot (a mixture of the starting material and the reaction mixture). On the right, spot the reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is near the top of the plate, remove it from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The starting ester will have a higher Rf value than the more polar carboxylic acid product.
Data Presentation and Characterization
The successful conversion of methyl 4-(6-formylpyridin-2-yl)benzoate to 4-(6-formylpyridin-2-yl)benzoic acid can be confirmed by various spectroscopic methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (in DMSO-d₆) | Expected 13C NMR Signals (in DMSO-d₆) |
| Methyl 4-(6-formylpyridin-2-yl)benzoate | C₁₅H₁₁NO₃ | 253.25 | δ ~10.1 (s, 1H, CHO), 8.2-7.8 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃) | δ ~193 (CHO), 166 (C=O, ester), 155-120 (Ar-C), 52 (OCH₃) |
| 4-(6-Formylpyridin-2-yl)benzoic Acid | C₁₄H₉NO₃ | 239.23 | δ ~13.2 (br s, 1H, COOH), 10.1 (s, 1H, CHO), 8.2-7.8 (m, 8H, Ar-H) | δ ~193 (CHO), 167 (C=O, acid), 155-120 (Ar-C) |
Note: The chemical shifts provided are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy:
-
Starting Material (Ester): A strong C=O stretching band around 1720-1730 cm⁻¹ for the ester and another C=O stretching band for the aldehyde around 1700 cm⁻¹.
-
Product (Carboxylic Acid): Disappearance of the ester C=O stretch and appearance of a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1680-1710 cm⁻¹. The aldehyde C=O stretch will remain.
Mass Spectrometry (MS):
-
Starting Material: A molecular ion peak (M⁺) corresponding to its molecular weight.
-
Product: A molecular ion peak (M⁺) corresponding to its molecular weight.
Visualizations
Reaction Workflow
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the starting material was fully consumed by checking the TLC. Incomplete reaction could be due to insufficient base or reaction time. If the starting material is consumed but the yield is still low, consider the possibility of side reactions. Lowering the reaction temperature may help to suppress the Cannizzaro reaction.
-
Product Fails to Precipitate: If the product does not precipitate upon acidification, it may be due to its solubility in the reaction mixture. In this case, proceed directly to extraction with an organic solvent like ethyl acetate.
-
Difficulty with Purification: If recrystallization is challenging, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with a small amount of acetic acid added to the eluent to keep the carboxylic acid protonated and prevent tailing) can be an effective alternative.
-
Monitoring by HPLC: For more quantitative reaction monitoring, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The retention time of the carboxylic acid product will be shorter than that of the methyl ester starting material.
Conclusion
The selective hydrolysis of methyl 4-(6-formylpyridin-2-yl)benzoate is a crucial transformation for the synthesis of more complex molecules. By carefully controlling the reaction conditions, particularly when using a base-catalyzed approach, high yields of the desired carboxylic acid can be achieved while preserving the integrity of the formyl group. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important chemical conversion.
References
- Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen1853, 88 (1), 129–130.
- Chapman, N. B.; Shorter, J. (Eds.). Advances in Linear Free Energy Relationships. Springer Science & Business Media, 2012.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994.
-
Geissman, T. A. The Cannizzaro Reaction. Organic Reactions2011 , 2, 94-113. Available at: [Link]
- Gould, E. S. Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston, 1959.
- Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed.; Cornell University Press, 1969.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
- Loudon, G. M.; Parise, J. M. Organic Chemistry, 6th ed.; W. H. Freeman, 2015.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons, 1992.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020.
- Streitwieser, A.; Heathcock, C. H.; Kosower, E. M. Introduction to Organic Chemistry, 4th ed.; Macmillan, 1992.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman, 1989.
- Vollhardt, K. P. C.; Schore, N. E. Organic Chemistry: Structure and Function, 8th ed.; W. H. Freeman, 2018.
- Wyatt, P.; Warren, S. Organic Synthesis: The Disconnection Approach, 2nd ed.; Wiley, 2008.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 5. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Suzuki coupling conditions for 4-(methoxycarbonyl)phenylboronic acid and 6-bromopyridine-2-carboxaldehyde
Suzuki coupling conditions for 4-(methoxycarbonyl)phenylboronic acid and 6-bromopyridine-2-carboxaldehyde
Application Notes & Protocols
Topic: Suzuki-Miyaura Coupling Conditions for 4-(methoxycarbonyl)phenylboronic acid and 6-bromopyridine-2-carboxaldehyde
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[2]
This guide provides a detailed protocol and scientific rationale for a specific, yet illustrative, Suzuki-Miyaura coupling: the reaction between 4-(methoxycarbonyl)phenylboronic acid and 6-bromopyridine-2-carboxaldehyde . This transformation is of interest as it synthesizes a functionalized pyridyl-aryl scaffold, a common motif in medicinal chemistry. The chosen substrates present unique challenges that necessitate careful optimization of reaction conditions. Key considerations include:
-
Functional Group Compatibility: The presence of an ester (-COOCH₃) and an aldehyde (-CHO) group requires the selection of reaction conditions, particularly the base, that will not induce hydrolysis or unwanted side reactions.[3]
-
Heteroaryl Coupling Partner: Pyridine-based halides can exhibit different reactivity compared to standard aryl halides and may interact with the palladium catalyst in unique ways.[4][5]
-
Electronic Effects: The electron-withdrawing nature of the methoxycarbonyl group on the boronic acid can influence the rate of transmetalation.[6]
This document will delve into the mechanistic underpinnings of the reaction, justify the selection of each reaction component, provide a robust step-by-step protocol, and offer a guide for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7] The base plays a critical, activating role; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step to occur efficiently.[8][9][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: A Rationale-Driven Approach
The success of this specific coupling hinges on the careful selection of reagents and conditions that promote the desired reaction while preserving the sensitive aldehyde and ester functionalities.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | Dichlorobis(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and is highly effective for coupling heteroaryl halides.[12] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | A moderately strong inorganic base is required to activate the boronic acid.[8] Strong bases like NaOH or KOtBu are avoided due to the risk of hydrolyzing the methyl ester. K₂CO₃ and K₃PO₄ are effective and generally do not compromise ester or aldehyde groups under these conditions.[3][13] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | 1,4-Dioxane is an excellent solvent for dissolving the organic coupling partners and the palladium complex.[1][14] The addition of water is crucial for dissolving the inorganic base, facilitating the formation of the active boronate species and accelerating the reaction.[15][16] |
| Reaction Temperature | 90-100 °C | Heating is necessary to achieve a reasonable reaction rate, particularly as aryl bromides are less reactive than iodides.[5] This temperature range provides sufficient thermal energy for the catalytic cycle to proceed efficiently without causing significant degradation of the substrates or product. |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[17] Maintaining an inert atmosphere throughout the setup and reaction is critical for achieving high yields. |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 6-bromopyridine-2-carboxaldehyde | 186.01 | 186.0 | 1.0 | 1.0 |
| 4-(methoxycarbonyl)phenylboronic acid | 179.99 | 216.0 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8.0 mL | - | - |
| Deionized Water | - | 2.0 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: In the air, quickly add 6-bromopyridine-2-carboxaldehyde (186.0 mg, 1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (216.0 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276.4 mg, 2.0 mmol) to the flask.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, carefully evacuate the atmosphere inside, and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Preparation and Addition: In a separate flask, prepare the solvent mixture by combining 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of deionized water. Degas this mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, transfer the degassed solvent mixture to the reaction flask containing the solids.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark red or black.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The reaction is generally complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine all organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product.
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient heating. 3. Poor quality or wet reagents/solvents. | 1. Ensure the reaction setup is strictly anaerobic; use fresh catalyst and thoroughly degas solvents. 2. Verify the temperature of the oil bath. 3. Use anhydrous grade solvents and dry reagents. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction. |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Excess water in the reaction. 2. Base is too strong or reaction time is excessively long. | 1. Use anhydrous solvents and limit the amount of water. 2. Consider a milder base like Cs₂CO₃ or KF. Ensure the reaction is not heated longer than necessary. |
| Ester Hydrolysis | Base is too strong or reaction conditions are too harsh (high temperature for extended periods). | Switch to a milder base (e.g., K₃PO₄ if K₂CO₃ failed). Reduce reaction temperature or time if possible. |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
why use base in suzuki coupling - Find China manufacturer and supplier. HZPT Blog. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. news-medical.net [news-medical.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Notes & Optimization
Purification methods for methyl 4-(6-formylpyridin-2-yl)benzoate crude reaction mixture
Purification methods for methyl 4-(6-formylpyridin-2-yl)benzoate crude reaction mixture
Ticket ID: PUR-834884-81-0
Status: Open
Subject: Purification Protocols for Crude Reaction Mixture
Executive Summary & Molecule Profile
User: Drug Development Chemist / Senior Researcher Molecule: Methyl 4-(6-formylpyridin-2-yl)benzoate CAS: 834884-81-0 Key Functionalities:
-
Aldehyde (Formyl): Reactive, prone to oxidation (to acid) and bisulfite adduct formation.
-
Methyl Ester: Susceptible to hydrolysis under strong basic/acidic aqueous conditions.
-
Pyridine Nitrogen: Lewis basic, potential for streaking on silica or binding to metal impurities.
The Challenge: The crude mixture likely contains Triphenylphosphine Oxide (TPPO) (if Wittig/Suzuki routes were used), Palladium residues (from cross-coupling), and Protodeboronation byproducts . The co-existence of the ester and aldehyde requires a purification strategy that avoids strong bases (which saponify the ester) and strong acids (which protonate the pyridine, trapping it in the aqueous phase).
Purification Decision Matrix
Before selecting a protocol, assess your crude mixture's profile.
Figure 1: Decision tree for selecting the optimal purification workflow based on crude impurity profile.
Method A: Triphenylphosphine Oxide (TPPO) Removal
Use this if your synthesis involved Suzuki, Wittig, or Mitsunobu reactions.[1]
TPPO is a notorious impurity that often co-elutes with products of moderate polarity. Relying solely on chromatography often leads to "tailing" contamination.
The "Zinc Chloride" Protocol: This method exploits the formation of a coordination complex between TPPO and ZnCl₂, which is insoluble in certain organic solvents [1].[2]
-
Dissolution: Dissolve the crude residue in Ethanol or Ethyl Acetate (approx. 5 mL per gram of crude).
-
Complexation: Add anhydrous ZnCl₂ (2.0 equivalents relative to expected TPPO).
-
Agitation: Stir vigorously at room temperature for 2 hours. A bulky white precipitate (TPPO-ZnCl₂ complex) should form.
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Wash: Wash the solid cake with a small amount of the solvent.
-
Filtrate: Concentrate the filtrate. The TPPO load is now significantly reduced, making subsequent column chromatography much easier.
Technical Insight: TPPO is also poorly soluble in hexanes.[3] Triturating the crude oil with cold hexanes/pentane and filtering can also remove the bulk of TPPO before chromatography [2].
Method B: The Bisulfite Purification (Aldehyde Specific)
Use this for isolating the product from non-aldehyde impurities (e.g., unreacted starting materials, de-halogenated byproducts).
CRITICAL WARNING: Standard bisulfite protocols use NaOH (pH 12) to regenerate the aldehyde. DO NOT USE NaOH. It will hydrolyze your methyl ester to the carboxylic acid. Follow this modified protocol.
Step 1: Adduct Formation
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Shake vigorously in a separatory funnel for 3-5 minutes. The aldehyde converts to a water-soluble sulfonate salt.
-
Separation:
-
Wash: Wash the aqueous layer twice with fresh EtOAc to remove entrained organic impurities.
Step 2: Regeneration (The "Ester-Safe" Modification)
-
Place the aqueous layer in a flask.
-
Add fresh EtOAc (extraction solvent).
-
Regeneration Agent: Instead of NaOH, add solid Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) slowly while stirring until gas evolution ceases and the solution is slightly basic (pH ~8-9).
-
Alternative: Add an excess of Formaldehyde (37% aq) . Formaldehyde binds bisulfite more strongly than your aromatic aldehyde, releasing your product without raising the pH drastically [3].
-
-
Extraction: Extract the aqueous mixture 3x with EtOAc.
-
Drying: Dry combined organics over MgSO₄ and concentrate.
Figure 2: Mechanism of Bisulfite purification with ester-safe regeneration.
Method C: Flash Chromatography Guidelines
If Method B is skipped, use these parameters for silica gel chromatography.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Gradient:
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Ramp: 0% → 30% EtOAc.
-
Product Elution: Typically elutes between 20-30% EtOAc depending on silica activity.
-
-
Modifier: If the pyridine moiety causes streaking (tailing), add 1% Triethylamine (TEA) to the mobile phase. Note: TEA is usually not necessary for this specific ester/aldehyde combo but keep it as a backup.
Rf Data (Approximate):
| Compound | Rf (30% EtOAc/Hex) | Notes |
|---|---|---|
| Non-polar byproducts | > 0.8 | Elute in void volume |
| Target Molecule | 0.35 - 0.45 | UV Active, stains with DNP |
| TPPO | 0.1 - 0.2 | Tails significantly |
Palladium Scavenging (For Pharma Applications)
If this material is for biological testing, Pd levels must be <10-20 ppm.
-
Silica-Thiol (Si-Thiol):
-
Dissolve product in EtOAc or THF.
-
Add Silica-Thiol scavenger resin (e.g., SiliaMetS® Thiol) at 5-10 wt% relative to the product.
-
Stir at 40°C for 4 hours.
-
Filter and concentrate. This is superior to charcoal for pyridine-containing compounds as charcoal may adsorb the aromatic rings [4].
-
Troubleshooting & FAQs
Q: I used the bisulfite method, but my yield is very low.
-
A: Check your regeneration pH.[4] If the pH wasn't high enough (needs > pH 8), the adduct remains stable. If you used NaOH and the pH hit >12, you likely hydrolyzed the ester to the acid (which stays in the aqueous layer). Solution: Re-acidify the aqueous layer to pH 3 and extract with EtOAc to recover the hydrolyzed acid, then re-methylate using MeOH/H₂SO₄.
Q: The product is solidifying on the column.
-
A: This molecule has rigid bi-aryl character and likely high crystallinity. Solution: Use a "dry load" technique (adsorb crude onto silica) rather than liquid loading. Ensure your column solvent volume is sufficient to keep it dissolved.
Q: My product is turning into a white solid during storage.
-
A: It is oxidizing to the carboxylic acid (air oxidation). Solution: Store under Nitrogen/Argon at -20°C. If oxidation occurs, you can filter the solid (the acid is usually less soluble in cold ether/hexanes than the aldehyde).
Q: I see a spot on TLC that doesn't move (Baseline).
-
A: This is likely the pyridine N-oxide (if oxidation occurred) or the carboxylic acid derivative.
References
-
Donald, S. M., et al. (2023). "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update. Available at: [Link]
- Bates, R. (2010). Organic Synthesis using Transition Metals. "Post-reaction removal of triphenylphosphine oxide." Manchester University Press.
-
Brindle, C. S., et al. (2017). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639. Available at: [Link]
-
Biotage. (2023).[7] "How to Remove Palladium in three easy steps." Biotage Blog. Available at: [Link]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Technical Support Center: Improving Yield of Suzuki Coupling for Phenyl-Pyridine Aldehyde Synthesis
Technical Support Center: Improving Yield of Suzuki Coupling for Phenyl-Pyridine Aldehyde Synthesis
To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Optimization Guide for Phenyl-Pyridine Aldehyde Scaffolds
Executive Summary & Strategic Direction
Synthesizing phenyl-pyridine aldehydes via Suzuki-Miyaura coupling presents a "perfect storm" of chemical challenges: catalyst poisoning by the pyridine nitrogen, protodeboronation of heteroaryl boronic acids, and side reactions involving the aldehyde moiety (oxidation, condensation).
The single most critical factor in determining your yield is the direction of coupling (i.e., which partner carries the halide and which carries the boron).
Strategic Decision Matrix (Route Selection)
Before optimizing conditions, verify you are on the correct synthetic path.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes encountered during experimentation.
Issue 1: Low Conversion (<20%) with Unreacted Halide
Diagnosis: Catalyst Deactivation (Poisoning). Mechanism: The pyridine nitrogen lone pair coordinates strongly to the Pd(II) center, displacing the phosphine ligand and forming an inactive Pd(Pyridine)2(X)2 complex. This arrests the catalytic cycle before transmetalation. Solution:
-
Switch Ligand: Use bulky, electron-rich ligands like XPhos , SPhos , or Buchwald Precatalysts (e.g., XPhos Pd G3). The steric bulk prevents the pyridine nitrogen from approaching the Pd center while facilitating oxidative addition.
-
Protocol Adjustment: Increase reaction temperature to 80–100°C to promote ligand dissociation from the inactive complex.
Issue 2: Low Yield with Formation of De-boronated Byproduct (Ar-H)
Diagnosis: Protodeboronation. Mechanism: This is the primary failure mode for Route B (2-pyridyl boronic acids). The C–B bond in 2-pyridyl systems is highly labile, especially in the presence of water and base, leading to rapid hydrolysis to the pyridine (Ar-H). Solution:
-
Use MIDA Boronates: Switch from boronic acid to N-methyliminodiacetic acid (MIDA) boronates. These release the active boronic acid slowly, keeping its concentration low relative to the catalyst, favoring coupling over decomposition.
-
Anhydrous Conditions: Remove water. Use anhydrous dioxane or toluene and a base like CsF or K3PO4 (anhydrous).
-
Copper Additive: Add Cu(OAc)2 (0.1–0.5 equiv) . Copper facilitates the transmetalation of 2-pyridyl boronates, competing with the protodeboronation pathway.
Issue 3: Aldehyde Loss or Side Products
Diagnosis: Cannizzaro Reaction or Aldol Condensation. Mechanism: Strong hydroxide bases (NaOH, KOH) can trigger the disproportionation of the aldehyde (Cannizzaro) or self-condensation (Aldol), especially at high temperatures. Solution:
-
Milder Base: Switch to K3PO4 (potassium phosphate tribasic) or NaHCO3 . These provide sufficient basicity for activation without triggering rapid aldehyde degradation.
-
Solvent Switch: Avoid alcohols (MeOH, EtOH) which can form hemiacetals. Use aprotic solvents like 1,4-Dioxane , DMF , or Toluene .
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Route A)
Best for: Coupling 2-chloropyridine-aldehyde with phenylboronic acid.
Reagents:
-
Boronic Acid: 1.2–1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5M in H2O)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge a reaction vial with the aryl halide, boronic acid, and XPhos Pd G3.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF/Dioxane via syringe.
-
Add the aqueous K3PO4 solution via syringe.
-
Heat to 60–80°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water.[1] Note: Avoid acidic washes which may degrade the aldehyde.
Protocol B: The "Rescue" Method (Route B)
Best for: Coupling 2-pyridyl MIDA boronate with halobenzaldehyde.
Reagents:
-
Boron Source: 2-Pyridyl MIDA Boronate (1.5 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (8 mol%)
-
Additive: Cu(OAc)2 (0.5 equiv)
-
Base: K3PO4 (anhydrous, 3.0 equiv) or Cs2CO3
-
Solvent: DMF/Isopropanol (4:1 ratio) - The protic solvent aids MIDA hydrolysis slowly.
Step-by-Step:
-
Combine MIDA boronate, aryl halide, Pd source, ligand, copper additive, and base in a vial.
-
Purge strictly with Argon.
-
Add anhydrous DMF/IPA mixture.
-
Heat to 100°C for 12–18 hours. Slow release is key here.
-
Monitoring: Track the disappearance of the halide. If protodeboronation (pyridine formation) is observed, lower the temperature or increase catalyst loading.
Data & Comparison Tables
Table 1: Base Selection Impact on Aldehyde Stability
| Base | Strength (pKa of CA) | Aldehyde Compatibility | Risk Factor | Recommendation |
| NaOH / KOH | High (~15.7) | Poor | Cannizzaro / Aldol | Avoid |
| K2CO3 | Moderate (~10.3) | Moderate | Some condensation | Usable |
| K3PO4 | Moderate (~12.3) | High | Minimal side rxns | Preferred |
| CsF | N/A (Anhydrous) | Excellent | Very Low | Best for Anhydrous |
| Et3N | Weak | Poor (Suzuki) | Low Reactivity | Avoid |
Table 2: Catalyst/Ligand Performance for Pyridine Couplings
| Catalyst System | Steric Bulk | Pyridine Tolerance | Use Case |
| Pd(PPh3)4 | Low | Low | Simple aryls only |
| Pd(dppf)Cl2 | Medium | Moderate | General purpose |
| XPhos Pd G3 | High | Excellent | Sterically hindered / Heterocycles |
| Pd-PEPPSI-IPr | High | Excellent | Difficult couplings |
Mechanistic Visualization
Understanding the failure points in the catalytic cycle is crucial for troubleshooting.
References
-
Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3] [Link]
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society.[3] [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Pyridyl Derivatives. Journal of the American Chemical Society.[3] [Link]
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Base Selection).
-
Deng, J. Z., et al. (2004). Efficient Suzuki Coupling of 2-Pyridylboronate Esters. Tetrahedron Letters. [Link]
Sources
Technical Support Center: Selective Hydrolysis of Methyl Esters (Aldehyde Compatible)
Technical Support Center: Selective Hydrolysis of Methyl Esters (Aldehyde Compatible)
Topic: Selective hydrolysis of methyl ester in presence of aldehyde group Audience: Researchers, Medicinal Chemists, and Process Development Scientists Ticket ID: CHEM-SUP-2024-001
Core Directive & Diagnostic Workflow
The Challenge: Hydrolyzing a methyl ester in the presence of an aldehyde is a classic chemoselectivity conflict. Standard saponification (LiOH/NaOH) poses existential threats to the aldehyde group:
-
Cannizzaro Reaction: Base-induced disproportionation (oxidation/reduction) of non-enolizable aldehydes.[1]
-
Aldol Condensation: Base-induced polymerization of enolizable aldehydes.
-
Acetal Formation: Acid-catalyzed reaction with the alcohol byproduct.
Support Recommendation: Do not use aqueous hydroxide bases (LiOH, NaOH, KOH) unless the aldehyde is sterically protected or the temperature is strictly maintained <0°C (high risk). Instead, utilize nucleophilic cleavage or enzymatic hydrolysis .
Diagnostic Decision Tree
Use the following logic flow to select the correct reagent for your specific substrate.
Figure 1: Reagent selection logic based on substrate stability and steric profile.
Method A: Trimethyltin Hydroxide (The "Nicolaou" Method)
This is the "Gold Standard" for this transformation. Trimethyltin hydroxide (
Mechanism: The tin atom coordinates to the ester carbonyl oxygen, activating it for nucleophilic attack by the hydroxide moiety. The reaction proceeds via a tin-carboxylate intermediate.
Protocol
-
Stoichiometry: Dissolve the methyl ester (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Note: Benzene or Toluene can be used but DCE is standard.
-
-
Reagent Addition: Add
(2.0 – 5.0 equiv).-
Tip: Start with 3.0 equiv. If the reaction stalls, add more.
-
-
Reaction: Heat to 80°C (reflux) for 2–24 hours. Monitor by TLC.
-
Checkpoint: The aldehyde spot should remain stable. If the aldehyde starts disappearing, reduce temp to 60°C.
-
-
Workup (Critical):
-
Concentrate the mixture.
-
Dissolve residue in
or EtOAc. -
Wash with 5% aqueous KHSO₄ or HCl (1M) to protonate the acid and remove tin species.
-
Tin Removal: If tin residues persist, wash the organic layer with a saturated KF (Potassium Fluoride) solution. This precipitates insoluble
.
-
Why it works: The reaction is effectively neutral. It avoids the generation of free alkoxides (preventing Claisen/Aldol) and free hydroxide ions (preventing Cannizzaro).
Method B: Enzymatic Hydrolysis (Pig Liver Esterase)[2]
For substrates that decompose even under mild heating, or if you require enantioselectivity, Pig Liver Esterase (PLE) is the superior choice.
Mechanism: PLE is a serine hydrolase. It operates under aqueous, buffered conditions (pH 7-8). It is chemoselective for esters and will not touch aldehydes.
Protocol
-
Preparation: Dissolve the substrate in a minimal amount of water-miscible organic solvent (Acetone, DMSO, or THF).
-
Limit: Keep organic solvent <20% v/v to maintain enzyme activity.
-
-
Buffer: Add the solution to a phosphate buffer (0.1 M, pH 7.5).
-
Enzyme Addition: Add PLE (approx. 100–200 units per mmol of ester).
-
Reaction: Stir vigorously at Room Temperature .
-
pH Control: As hydrolysis proceeds, acid is generated, lowering pH. Use a pH-stat or manually add 0.1 M NaOH dropwise to maintain pH between 7.0 and 8.0.
-
Indicator: A drop of phenolphthalein can help visually monitor pH changes (keep it faint pink).
-
-
Workup:
-
Filter through Celite to remove the enzyme.
-
Acidify filtrate to pH ~3-4 with 1M HCl.
-
Extract with EtOAc.[2]
-
Why it works: Enzymes operate at ambient temperature and physiological pH, completely bypassing the activation energy barriers that usually require strong acids or bases.
Method C: Nucleophilic Cleavage (LiI / Pyridine)
If you are working with a sterically hindered methyl ester or need strictly anhydrous conditions, Lithium Iodide (LiI) via an
Mechanism:
Iodide (
Protocol
-
Solvent: Dissolve substrate in dry Pyridine or Collidine.
-
Reagent: Add anhydrous LiI (3.0 – 5.0 equiv).
-
Reaction: Heat to reflux (Pyridine ~115°C; Collidine ~170°C).
-
Warning: High heat.[3] Ensure your aldehyde is thermally stable.
-
-
Workup:
Why it works: It attacks the
Comparative Data Summary
| Feature | Trimethyltin Hydroxide | Pig Liver Esterase (PLE) | LiI / Pyridine |
| Mechanism | Lewis-Acid Assisted Hydrolysis | Enzymatic Catalysis | |
| pH Conditions | Neutral | pH 7.0 - 8.0 | Slightly Basic (Pyridine) |
| Temperature | 60°C - 80°C | 20°C - 30°C | >100°C (Reflux) |
| Aldehyde Risk | Very Low | Negligible | Moderate (Thermal risk) |
| Steric Tolerance | Good | Poor (Sterics inhibit enzyme) | Excellent |
| Green Score | Low (Tin toxicity) | High | Medium |
Troubleshooting & FAQs
Q: My aldehyde signal disappeared on NMR, but I don't see a carboxylic acid. What happened? A: You likely triggered the Cannizzaro reaction . If you used any hydroxide base (LiOH/NaOH), the aldehyde disproportionated into an alcohol and an acid.
-
Fix: Switch to Method A (Tin) or Method B (PLE).
Q: The reaction with LiI is stuck at 50% conversion.
A: Methyl iodide (
-
Fix: Ensure the system is open to an inert gas line to allow volatile MeI to escape, or use Collidine at higher temperatures to drive the kinetics.
Q: I used Trimethyltin hydroxide, but I can't get the tin residue out of my product. A: Tin byproducts are notoriously sticky.
-
Fix 1: Wash with saturated Potassium Fluoride (KF) solution.
-
Fix 2: Run a silica column with 1% Triethylamine; the tin usually streaks or stays at the baseline, while the carboxylic acid (if polar) or its salt elutes.
Q: Can I use TMSOK (Potassium Trimethylsilanolate)?
A: TMSOK is an anhydrous source of
References
-
Nicolaou, K. C., et al. (2005).[6][7][8][9] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[6][7]
-
Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[10] Organic Reactions, 37, 1–55.
-
Fisher, J. F., et al. (1994).[2] "Iodide dealkylation of benzyl, PMB, PNB, and t-Butyl N-acyl amino acid esters via lithium ion coordination." Tetrahedron Letters, 35(16), 2505-2508.
-
McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole. (Chapter 21: Carboxylic Acid Derivatives).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyltin hydroxide - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 10. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
Stability of methyl 4-(6-formylpyridin-2-yl)benzoate under basic conditions
Stability of methyl 4-(6-formylpyridin-2-yl)benzoate under basic conditions
Answering the user's request.## Technical Support Center: Methyl 4-(6-formylpyridin-2-yl)benzoate
Welcome to the technical support guide for methyl 4-(6-formylpyridin-2-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with the in-depth, field-tested insights needed to anticipate and troubleshoot challenges related to the stability of this molecule, particularly under basic conditions. We will move beyond simple protocols to understand the chemical causality behind the observed reactivity, ensuring your experiments are both successful and reproducible.
Core Chemical Vulnerabilities in a Basic Environment
Methyl 4-(6-formylpyridin-2-yl)benzoate is a bifunctional molecule, containing both a methyl ester and an aromatic aldehyde. This duality is key to its synthetic utility but also the source of its instability in the presence of bases. Two primary, often competing, degradation pathways must be considered.
-
Ester Hydrolysis (Saponification) : The methyl ester is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a carboxylate salt and methanol. This is a classic and often unavoidable reaction in the presence of aqueous bases like NaOH or KOH.[1][2] The reaction proceeds via a tetrahedral intermediate, as illustrated below.
-
Cannizzaro Reaction : The formyl group (aldehyde) is attached to a pyridine ring and, crucially, lacks α-hydrogens. Aldehydes without α-hydrogens cannot form enolates and thus cannot undergo aldol reactions.[3][4] Instead, in the presence of a strong base, they are prone to a disproportionation reaction known as the Cannizzaro reaction.[5][6] In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (or its salt), and the other is reduced to a primary alcohol.[4][5]
These two pathways are not mutually exclusive and can occur concurrently, leading to complex product mixtures that can be challenging to interpret and purify.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Question 1: My reaction consumed all the starting material, but LC-MS and NMR show a complex mixture of at least three new major products. What is happening?
Answer: This is a classic signature of the compound's instability in a basic medium. You are likely observing the products of both ester hydrolysis and the Cannizzaro reaction.
-
Product 1: Hydrolysis Product. You will see the mass corresponding to 4-(6-formylpyridin-2-yl)benzoic acid (as its carboxylate salt). This results from the saponification of the methyl ester.
-
Products 2 & 3: Cannizzaro Products. You will also see masses corresponding to the disproportionation of the aldehyde. This leads to the formation of both 4-(6-(hydroxymethyl)pyridin-2-yl)benzoic acid and 4-(6-carboxypyridin-2-yl)benzoic acid (again, as their salts). Note that in this case, the ester group on the reacting molecules will also likely be hydrolyzed under the same conditions.
The flowchart below illustrates the logical progression of these parallel reactions.
Caption: Competing reaction pathways under strong basic conditions.
Question 2: I observe an unexpected product with a significantly higher molecular weight. My reaction solvent was acetone. What could this be?
Answer: While the aldehyde on your molecule cannot self-condense via an aldol reaction, it can react with other enolizable carbonyl compounds in a process called a crossed-aldol condensation .[7][8] Acetone, in the presence of a base, readily forms an enolate which can then act as a nucleophile, attacking the formyl group of your starting material.[9][10]
This would result in a β-hydroxy ketone adduct, which may subsequently dehydrate (especially with heat) to form a conjugated α,β-unsaturated ketone.[8][11] This highlights the critical importance of solvent selection. If your intended reaction requires a base, use a non-enolizable, aprotic solvent (e.g., THF, Dioxane, DMF) to avoid this side reaction.
Question 3: How can I minimize the degradation of my compound if my downstream reaction requires basic conditions?
Answer: This requires a careful balancing act. The key is to control the reaction parameters to favor your desired transformation over the degradation pathways.
| Parameter | Recommendation & Rationale |
| Base Strength | Use the weakest base compatible with your reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are much less likely to promote the Cannizzaro reaction than strong hydroxides (NaOH, KOH). Ester hydrolysis will still occur, but at a slower rate. |
| Temperature | Perform the reaction at the lowest possible temperature. Both saponification and the Cannizzaro reaction are accelerated by heat. Running reactions at 0°C or even lower can significantly suppress these side reactions. |
| Stoichiometry | Use only the required catalytic or stoichiometric amount of base. An excess of a strong base will drive the degradation pathways more rapidly.[12][13] |
| Reaction Time | Monitor your reaction closely (e.g., by TLC or rapid LC-MS analysis) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will inevitably lead to more degradation products. |
Question 4: Is there any condition under which this molecule is stable?
Answer: The molecule is generally stable under neutral and acidic conditions. If your experimental design permits, converting a basic step to an acidic one is the most effective way to preserve the molecule's integrity. For purification, chromatography on silica gel is typically safe, as the silica provides a mildly acidic environment.
Experimental Protocol: Stability Assessment
To empirically determine the stability of methyl 4-(6-formylpyridin-2-yl)benzoate under your specific conditions, a simple control experiment is invaluable. This protocol acts as a self-validating system before you commit your bulk material to a large-scale reaction.[14]
Objective: To quantify the rate and extent of degradation under proposed basic conditions.
Methodology:
-
Preparation: Prepare a stock solution of your compound in a suitable, inert solvent (e.g., THF) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In a small vial, add a known volume of the stock solution. Add the solvent you plan to use for your reaction.
-
Initiation: Add your chosen base (e.g., NaOH, K₂CO₃) at the same concentration and temperature planned for the actual experiment. Start a timer.
-
Time-Point Analysis: At regular intervals (e.g., t = 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot of the reaction mixture.
-
Quench & Analysis: Immediately quench the aliquot by adding it to a microfuge tube containing a dilute acid solution (e.g., 1 M HCl) to neutralize the base. Analyze the quenched sample by TLC or LC-MS.
-
Interpretation: Compare the spot/peak intensity of the starting material and the appearance of new product spots/peaks over time. This will give you a clear, practical understanding of your compound's half-life under these specific conditions.
Caption: Workflow for a self-validating stability test.
Key Mechanistic Diagrams
Caption: Mechanism of Ester Hydrolysis (Saponification).
Caption: Mechanism of the Cannizzaro Reaction.
References
-
Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Available at: [Link]
-
Vaia. Write a balanced chemical equation using condensed structural formulas for (a) the formation of butyl propionate from the appropriate acid and alcohol, (b) the saponification (base hydrolysis) of methyl benzoate. Available at: [Link]
-
The Core Curriculum. Aldol Condensation - Common Conditions. Available at: [Link]
-
Numerade. (n.d.). Solved: Show that NaOH was in excess in the alkaline hydrolysis of methyl benzoate. Available at: [Link]
-
Wikipedia. (n.d.). Aldol condensation. Available at: [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
Wikipedia. (2021, December 9). Cannizzaro reaction. Available at: [Link]
-
Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available at: [Link]
-
Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Cannizzaro Reaction. Available at: [Link]
Sources
- 1. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 2. vaia.com [vaia.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldol Condensation - Common Conditions [commonorganicchemistry.com]
- 10. theorango.com [theorango.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. gauthmath.com [gauthmath.com]
- 13. youtube.com [youtube.com]
- 14. How To [chem.rochester.edu]
Reference Data & Comparative Studies
Mass spectrometry fragmentation pattern of methyl 4-(6-formylpyridin-2-yl)benzoate
Mass spectrometry fragmentation pattern of methyl 4-(6-formylpyridin-2-yl)benzoate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for Methyl 4-(6-formylpyridin-2-yl)benzoate .
A Technical Comparison & Fragmentation Guide
Executive Summary & Compound Profile
Methyl 4-(6-formylpyridin-2-yl)benzoate (CAS: 834884-81-0) is a critical biaryl building block, frequently employed in the synthesis of multidentate ligands and kinase inhibitors (e.g., Nilotinib analogs). Its structure combines two distinct electrophilic handles—a methyl ester and a formyl (aldehyde) group —linked by a rigid pyridine-phenyl scaffold.
This guide details the ionization behavior and fragmentation pathways of this compound, comparing its spectral "fingerprint" against common structural analogs (hydrolysis products and metabolic derivatives) to ensure precise identification in complex matrices.
| Property | Specification |
| Formula | C₁₄H₁₁NO₃ |
| Monoisotopic Mass | 241.0739 Da |
| Molecular Weight | 241.24 g/mol |
| Core Scaffold | 2,6-Disubstituted Pyridine / Methyl Benzoate |
| Key Functionalities | Methyl Ester (-COOMe), Aldehyde (-CHO), Pyridine Nitrogen |
Experimental Configuration
To replicate the fragmentation data described below, the following instrument parameters are recommended. These protocols ensure reproducibility across Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole platforms.
Protocol A: Electrospray Ionization (ESI) - Soft Ionization[5]
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Flow Rate: 10 µL/min (Direct Infusion).
-
Source Voltage: +3.5 kV (Positive Mode).
-
Cone Voltage: 30 V (Promotes transmission of [M+H]⁺).
-
Collision Energy (CID): Ramped 10–40 eV to visualize sequential losses.
Protocol B: Electron Impact (EI) - Hard Ionization
-
Inlet: GC-MS Interface (250°C).
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–300.
Fragmentation Pathway Analysis
The fragmentation of Methyl 4-(6-formylpyridin-2-yl)benzoate is driven by two competing pathways:
Primary Fragmentation Channels (Positive Ion Mode)
-
Ester Cleavage (Pathway A): The most kinetically favored pathway involves the loss of the methoxy radical (
OCH , 31 Da) or methanol (MeOH, 32 Da) depending on the ionization mode (EI vs. ESI).-
EI: Generates the stable acylium ion [M-OCH
]⁺ (m/z 210) . -
ESI: Protonated ester loses neutral methanol to form the acylium cation [M+H-MeOH]⁺ (m/z 210) .
-
-
Aldehyde Loss (Pathway B): The formyl group at the pyridine 6-position is labile.
-
Decarbonylation: Loss of CO (28 Da) is common, leading to [M-CO]⁺ (m/z 213) .
-
-Cleavage: Loss of the formyl radical (
CHO, 29 Da) yields the aryl cation [M-CHO]⁺ (m/z 212) .
-
-
Secondary Fragmentation: The ion at m/z 210 (Acylium) frequently undergoes a second loss of CO (28 Da) to form the phenyl-pyridine cation (m/z 182) .
Visualization of Fragmentation Logic
The following Graphviz diagram illustrates the sequential loss mechanisms, providing a logical map for spectral interpretation.
Figure 1: Mechanistic fragmentation tree for Methyl 4-(6-formylpyridin-2-yl)benzoate showing parallel ester and aldehyde loss pathways.
Comparative Performance: Product vs. Alternatives
In drug development, this compound is often analyzed alongside its Free Acid (hydrolysis impurity) and Alcohol (reduction impurity). The table below compares the diagnostic ions, demonstrating how MS distinguishes the target from these alternatives.
Table 1: Diagnostic Ion Comparison
| Feature | Target Product (Methyl Ester) | Alternative 1 (Free Acid) | Alternative 2 (Alcohol Derivative) |
| Structure | MeOOC-Ph-Py-CHO | HOOC-Ph-Py-CHO | MeOOC-Ph-Py-CH₂OH |
| Molecular Weight | 241 | 227 | 243 |
| Base Peak (EI) | m/z 210 [M-OMe]⁺ | m/z 210 [M-OH]⁺ | m/z 212 [M-CH₂OH]⁺ |
| Key Differentiator | Loss of 31 Da (OMe) | Loss of 17 Da (OH) | Loss of 31 Da (CH₂OH) |
| McLafferty Rearr. | No (Lacks | No | Possible (if alkyl chain present) |
| Polarity (RT) | Mid-Polar | Highly Polar (Elutes Early) | Mid-Polar |
Analysis:
-
Vs. Free Acid: The Target Product shows a distinct m/z 241 parent. If m/z 227 is observed, it indicates hydrolysis of the ester. Note that both converge at m/z 210 (the acylium core), so the molecular ion is the only definitive differentiator.
-
Vs. Alcohol: The alcohol derivative (MW 243) is +2 Da higher. In ESI, the [M+H]⁺ difference (242 vs 244) is easily resolved.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Methyl Benzoate Derivatives. National Institute of Standards and Technology. [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. (2023). Methyl 4-(6-formylpyridin-2-yl)benzoate Compound Summary. National Library of Medicine. [Link]
Sources
Advanced HPLC Method Development for Phenyl-Pyridine Ester Intermediates
Advanced HPLC Method Development for Phenyl-Pyridine Ester Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Triad of Trouble"
Developing HPLC methods for phenyl-pyridine ester intermediates presents a unique "triad" of chemical challenges that standard generic gradients often fail to resolve. The analyst must simultaneously manage:
-
The Basic Nitrogen (Pyridine): Causes severe peak tailing due to interaction with residual silanols on the column support.[1]
-
The Labile Linkage (Ester): Susceptible to hydrolysis at extreme pH levels (pH > 8.0 or pH < 2.0), limiting the usable pH window.
-
The Aromatic Complexity (Phenyl-Pyridine): Requires specific selectivity to distinguish the parent intermediate from structurally similar impurities (e.g., hydrolysis byproducts or regioisomers).
This guide objectively compares three distinct stationary phase technologies—Standard C18 , Phenyl-Hexyl , and Charged Surface Hybrid (CSH) —to determine the optimal system for these specific intermediates.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is the critical determinant of success for this compound class. Below is a technical comparison based on selectivity mechanisms and peak shape performance.
Alternative A: The Traditional C18 (e.g., Zorbax Eclipse Plus C18)
-
Mechanism: Purely hydrophobic interaction (London dispersion forces).
-
Performance: Excellent for general retention but often fails to separate closely related aromatic impurities.
-
The Flaw: Without specific pi-pi interactions, the phenyl and pyridine rings are treated simply as "hydrophobic bulk," leading to co-elution of isomers.
Alternative B: Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl, Agilent Zorbax Phenyl-Hexyl)
-
Mechanism: Hydrophobic interaction + Pi-Pi (π-π) interactions .
-
Performance: The aromatic ring on the ligand interacts electronically with the phenyl-pyridine core of the analyte.
-
The Advantage: This "orthogonal" selectivity often resolves impurities that co-elute on C18. It is particularly effective when using methanol, which enhances pi-pi selectivity compared to acetonitrile.
Alternative C: Charged Surface Hybrid (CSH) C18
-
Mechanism: C18 ligand on a positively charged particle surface.
-
Performance: The surface charge repels the protonated pyridine nitrogen at low pH, mimicking the peak shape benefits of high pH chromatography without the risk of ester hydrolysis.
-
The Advantage: Delivers the sharpest peak shapes for basic compounds under acidic conditions.
Comparative Data Summary
Simulated performance metrics based on standard chromatographic behavior of pyridine derivatives.
| Feature | Standard C18 | Phenyl-Hexyl | Charged Surface Hybrid (CSH) |
| Primary Interaction | Hydrophobicity | Hydrophobicity + | Hydrophobicity + Electrostatic Repulsion |
| Pyridine Peak Tailing ( | Poor (1.5 - 2.0) | Moderate (1.2 - 1.5) | Excellent (1.0 - 1.2) |
| Isomer Selectivity ( | Low | High | Moderate |
| Ester Stability Risk | Low (if pH < 7) | Low (if pH < 7) | Low (Optimized for acidic pH) |
| Best Mobile Phase | ACN/Water | MeOH/Water | ACN/Water |
Strategic Workflow: Method Development Protocol
Do not rely on trial and error. Follow this causal workflow to systematically lock in the method.
Step 1: Buffer Selection (The Stability Lock)
Because the ester linkage is hydrolytically unstable at high pH, you cannot use the "High pH" strategy (pH 10) often used to silence pyridine protonation. You must work at pH 2.5 – 3.5 .
-
Protocol: Prepare 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .
-
Why? This pH ensures the pyridine is fully protonated (consistent ionization) while remaining in the stability window of the ester. Ammonium formate is volatile, making the method LC-MS compatible.
Step 2: Column Screening (The Selectivity Lock)
Run the following generic gradient on both a Phenyl-Hexyl and a CSH C18 column.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0
-
Mobile Phase B: Methanol (for Phenyl-Hexyl) OR Acetonitrile (for CSH).
Decision Logic:
-
If Peak Shape is the main issue (tailing > 1.5), choose CSH C18 .
-
If Separation of Impurities is the main issue (co-elution), choose Phenyl-Hexyl with Methanol.
Step 3: Visualizing the Decision Pathway
Figure 1: Decision tree for selecting the optimal stationary phase based on the dominant chromatographic failure mode.
Mechanistic Insight: Why Phenyl-Hexyl?
For phenyl-pyridine esters, the Phenyl-Hexyl phase offers a distinct advantage over C18 known as "Orthogonal Selectivity."
In a standard C18 column, retention is governed by the Solvophobic Theory—essentially, how much the molecule "fears" the water in the mobile phase. However, Phenyl-Hexyl columns introduce a second active retention mechanism:
The electron-rich aromatic ring of the stationary phase overlaps with the electron-deficient pyridine ring of your intermediate. This interaction is highly sensitive to the exact position of substituents (regio-selectivity), allowing the separation of the target ester from hydrolysis byproducts that might otherwise co-elute on C18.
Figure 2: The Pi-Pi interaction mechanism specific to Phenyl-Hexyl phases, which enhances selectivity for aromatic esters.
References
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Explains the selectivity differences between alkyl and aromatic phases).
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. (Detailed data on Pi-Pi interactions and solvent effects).
-
Advanced Materials Technology (HALO). Comparison of Phenyl- and C18 Bonded Phases. (Demonstrates the utility of Phenyl phases for basic compounds).
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Discusses retention behavior of aromatic compounds).
-
KNAUER. Buffer and Eluent Preparation in HPLC. (Authoritative guide on buffer pKa selection and UV cutoffs).
Sources
Safety & Regulatory Compliance
Personal protective equipment for handling Methyl 4-(6-formylpyridin-2-yl)benzoate
Personal protective equipment for handling Methyl 4-(6-formylpyridin-2-yl)benzoate
Executive Summary & Chemical Context
Methyl 4-(6-formylpyridin-2-yl)benzoate is a bifunctional organic building block containing a pyridine ring , an aldehyde moiety , and a methyl ester . While specific toxicological data for this exact molecule may be limited in public databases, its structural components dictate a strict safety profile based on the Precautionary Principle .
The "Why" Behind the Safety
To ensure safety, we must deconstruct the molecule's functional groups to anticipate its reactivity and biological interaction:
-
Aldehyde Functionality (Reactive Electrophile): The formyl group is highly reactive toward nucleophiles (amines/thiols) in biological proteins. This makes the compound a likely skin sensitizer and mucosal irritant . Aldehydes can cross-link proteins, leading to contact dermatitis.
-
Pyridine Moiety: Pyridine derivatives are known to penetrate the skin and can act as central nervous system (CNS) depressants or hepatotoxins upon high exposure.
-
Physical State: Likely a solid powder.[1] The primary vector of exposure is inhalation of dust during weighing and dermal absorption of solutions.
Hazard Classification (Inferred from Analogs):
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent contact dermatitis and respiratory sensitization. Standard safety glasses are insufficient for this compound due to the potential for lacrimatory effects from the aldehyde group.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Aldehydes are lacrimators. Goggles seal the eyes from dust and vapors; safety glasses allow airflow that can carry irritants to the cornea. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 5 mil outer) | Inner: 4 mil Nitrile (White/Blue). Outer: 5-8 mil Nitrile (Purple/Black). Reasoning: Pyridine derivatives can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination. |
| Respiratory | Certified Fume Hood (Face velocity: 80-100 fpm) | Primary Control. Do not handle this powder on an open bench. If hood work is impossible (e.g., equipment maintenance), a P100/OV (Organic Vapor) respirator is required. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats absorb liquids. If handling solutions >100mL, use a chemically resistant apron (Tyvek or rubber) to prevent soak-through to skin. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
Objective: Eliminate static-driven dust dispersion.
-
Static Control: Organic aldehydes in powder form are often electrostatic. Use an anti-static gun or a polonium static eliminator inside the balance chamber before weighing.
-
Draft Shielding: Ensure the analytical balance is fully enclosed.
-
Taring: Tare the weighing boat/vial before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
Phase B: Solubilization & Reaction Setup
Objective: Minimize vapor pressure release.
-
Solvent Choice: When dissolving (e.g., in DMSO, DMF, or DCM), add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Vessel Closure: Immediately cap the reaction vessel after addition.
-
Inert Atmosphere: If heating is required, keep the system under Nitrogen or Argon. Heated aldehydes oxidize rapidly to carboxylic acids in air, potentially changing the reaction pressure profile.
Phase C: Decontamination
Objective: Neutralize residues.
-
Wipe Down: Use a paper towel soaked in 10% aqueous sodium bisulfite (if available) or simple soap and water to wipe down the balance area. Bisulfite reacts with aldehydes to form water-soluble adducts, effectively neutralizing the residue.
-
Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid chemical waste.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels for large concentrated spills (potential for heat generation if the aldehyde oxidizes rapidly).
Waste Disposal Logic
-
Segregation: Do not mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. Aldehydes + Oxidizers = Exothermic reaction/Explosion risk.
-
Labeling: Tag waste clearly as "Organic Aldehyde/Pyridine - Toxic/Irritant."
Visual Workflow (Graphviz)
The following diagram illustrates the "Self-Validating" workflow for handling this compound.
Caption: Operational lifecycle for Methyl 4-(6-formylpyridin-2-yl)benzoate, emphasizing the critical "Go/No-Go" decision at the hood validation step.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-formylbenzoate (Analogous Hazard Data).
-
Jubilant Ingrevia. (2021). Safety Data Sheet: Pyridine-4-aldehyde (Structural Component Hazard Data).
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. aksci.com [aksci.com]
- 6. stobec.com [stobec.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
